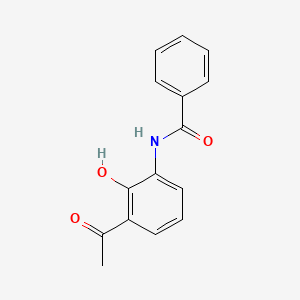

N-(3-acetyl-2-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(3-acetyl-2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H13NO3/c1-10(17)12-8-5-9-13(14(12)18)16-15(19)11-6-3-2-4-7-11/h2-9,18H,1H3,(H,16,19) |

InChI Key |

YSYKRPUEOSIFIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Molecular Mechanism of Action and Biochemical Interactions of N 3 Acetyl 2 Hydroxyphenyl Benzamide

Investigations into Molecular Target Engagement

Ligand-Receptor Interaction Studies

Computational and experimental studies on benzamide (B126) derivatives provide insight into the potential ligand-receptor interactions of N-(3-acetyl-2-hydroxyphenyl)benzamide. Molecular docking simulations are frequently used to predict the binding orientation and affinity of ligands within the active sites of protein receptors. The binding of benzamide-type compounds is typically governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic or ionic interactions.

For this compound, the key functional groups available for interaction are the phenolic hydroxyl group, the acetyl carbonyl, the amide linker, and the two aromatic rings. The amide group's N-H and carbonyl C=O can act as hydrogen bond donors and acceptors, respectively. The phenolic hydroxyl group is also a potent hydrogen bond donor and acceptor. The phenyl rings contribute to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. Flexible ligand docking studies performed on similar benzamide derivatives have shown that these interactions are crucial for stabilizing the ligand-receptor complex. nih.govnih.gov

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Amide Linker (-CONH-) | Hydrogen Bond Donor/Acceptor | Asn, Gln, Backbone Carbonyls/Amides |

| Acetyl Group (-COCH₃) | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr |

| Aromatic Rings | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

Intracellular Signaling Pathway Modulation

This compound and related N-substituted benzamides have been shown to modulate several intracellular signaling pathways, leading to significant effects on cell fate, including apoptosis and cell cycle arrest.

Studies on N-substituted benzamides have demonstrated their capacity to induce apoptosis (programmed cell death) in various cell lines. The primary mechanism implicated is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria.

Treatment with these compounds leads to the disruption of the mitochondrial membrane's integrity. This event triggers the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. Within this complex, pro-caspase-9 is cleaved and activated. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell. This induction of apoptosis has been shown to be independent of the p53 tumor suppressor protein in some contexts.

| Cellular Component | Event | Consequence |

|---|---|---|

| Mitochondria | Increased Membrane Permeability | Release of Cytochrome c |

| Cytochrome c (Cytosolic) | Binds to Apaf-1 | Formation of Apoptosome |

| Pro-caspase-9 | Recruitment to Apoptosome | Cleavage and Activation |

| Caspase-9 (Active) | Cleaves Pro-caspase-3 | Activation of Effector Caspases |

| Caspase-3 (Active) | Cleaves Cellular Substrates | Execution of Apoptosis |

In addition to inducing apoptosis, benzamide compounds can interfere with the normal progression of the cell cycle. This interference often manifests as an arrest at specific checkpoints, preventing the cell from proceeding to the next phase of division. Research on related molecules indicates the ability to induce cell cycle arrest in the G0/G1 or G2/M phases.

The molecular mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. For instance, some benzamides have been shown to increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and decrease the expression of cyclins such as cyclin D1 and their associated kinases (CDK2, CDK4, CDK6). asm.org This disruption of the cyclin-CDK machinery halts the cell cycle, which can be an event that occurs prior to the induction of apoptosis.

| Protein | Function | Observed Effect | Resulting Cell Cycle Phase |

|---|---|---|---|

| p21 | CDK Inhibitor | Upregulation | G0/G1 Arrest |

| Cyclin D1 | Promotes G1/S Transition | Downregulation | G0/G1 Arrest |

| CDK4/6 | Partners with Cyclin D | Downregulation | G0/G1 Arrest |

The bacterial cell wall is a critical structure for survival, and its synthesis is a major target for antibiotics. A key component of the cell wall is peptidoglycan, a polymer whose final cross-linking steps are catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). Inhibition of these enzymes leads to a weakened cell wall and ultimately bacterial cell death.

While the classic inhibitors of PBPs are β-lactam antibiotics, which form a covalent bond with a serine residue in the PBP active site, other chemical scaffolds can also target these enzymes. It is proposed that compounds like this compound, if possessing antibacterial activity via this mechanism, would interact with the active site of PBPs. This interaction would likely be non-covalent, involving hydrogen bonds and hydrophobic interactions to block the transpeptidase activity of the PBP, thereby preventing the cross-linking of peptidoglycan strands.

| PBP | Primary Enzymatic Activity | Role in Cell Wall Synthesis |

|---|---|---|

| PBP1a/1b | Transglycosylase & Transpeptidase | Peptidoglycan Polymerization & Cross-linking |

| PBP2 | Transpeptidase | Maintains Rod Shape |

| PBP3 | Transpeptidase | Septum Formation during Cell Division |

A distinct antimicrobial mechanism of action associated with salicylanilides is the disruption of the proton motive force (PMF) across the bacterial cell membrane. The PMF is an electrochemical gradient of protons that is essential for vital cellular processes, including ATP synthesis, active transport, and flagellar motion.

Salicylanilides, including this compound, are classified as protonophores. These are lipophilic weak acids that can transport protons across lipid membranes. The mechanism involves the protonation of the phenolic hydroxyl group on the exterior of the cell membrane, where the proton concentration is high. The now-neutral, lipophilic molecule diffuses across the membrane into the cytoplasm. In the more alkaline environment of the cytoplasm, it releases the proton, thereby short-circuiting the natural proton gradient. This dissipation of the PMF, also known as uncoupling, disrupts energy production and leads to bacterial cell death. The presence of a free phenolic hydroxyl group is considered essential for this activity.

| Step | Location | Process |

|---|---|---|

| 1 | Outer Membrane Surface | Phenolic -OH group is protonated. |

| 2 | Cellular Membrane | Neutral, lipophilic molecule diffuses across the lipid bilayer. |

| 3 | Cytoplasm | Proton is released from the -OH group. |

| 4 | Overall | The proton motive force is dissipated, uncoupling ATP synthesis. |

Molecular Recognition and Binding Determinants

The biological activities of this compound are dictated by its specific three-dimensional structure and the arrangement of its functional groups, which determine how it is recognized by and binds to its molecular targets. The key determinants for molecular recognition are the salicyl moiety, the amide bridge, and the benzoyl group.

Salicyl Moiety (2-hydroxy-3-acetylphenyl group): The 2-hydroxyl group is critical. It acts as a key hydrogen bond donor/acceptor and is essential for protonophore activity. Its position ortho to the amide linkage may also induce a specific conformation through intramolecular hydrogen bonding, which can be crucial for fitting into a receptor's binding site. The acetyl group provides an additional hydrogen bond acceptor and can influence electronic properties and steric profile.

Amide Bridge (-CONH-): This linker provides structural rigidity and key hydrogen bonding capabilities. It maintains the relative orientation of the two aromatic rings, which is often a critical factor for binding affinity.

Benzoyl Group (Benzene ring): This ring primarily engages in hydrophobic and van der Waals interactions. Substituents on this ring (though absent in the parent compound) are known to significantly modulate activity by altering lipophilicity and electronic properties.

The combination of these features—a hydrogen-bonding region, a rigid linker, and hydrophobic domains—allows for specific and multifaceted interactions with biological macromolecules.

| Structural Component | Primary Contribution to Binding | Associated Biological Activity |

|---|---|---|

| 2-Hydroxyl Group | H-Bonding, Acidity | Protonophore Activity, Receptor Binding |

| Amide Linker | H-Bonding, Conformational Rigidity | Receptor Binding Specificity |

| Aromatic Rings | Hydrophobic & π-π Interactions | Binding Affinity, Membrane Permeation |

| 3-Acetyl Group | H-Bonding, Steric Influence | Modulation of Binding Affinity |

Hydrogen Bonding Networks

The this compound molecule possesses several functional groups capable of participating in hydrogen bonding, which is crucial for its interaction with biological targets like enzyme active sites. The key groups are:

The phenolic hydroxyl (-OH) group: This group can act as a hydrogen bond donor.

The amide (-C(O)NH-) group: The nitrogen-bound hydrogen can serve as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

The acetyl (-C(O)CH₃) group: The carbonyl oxygen of the acetyl group also functions as a hydrogen bond acceptor.

These groups can form a network of intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is likely to form between the phenolic hydroxyl group and the adjacent acetyl carbonyl oxygen, creating a stable six-membered ring. This interaction can influence the molecule's conformation and its ability to bind to a target. Intermolecularly, these groups can form hydrogen bonds with amino acid residues (such as serine, threonine, or tyrosine) or with backbone amide groups within an enzyme's active site, contributing to the stability of the enzyme-inhibitor complex.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

| Phenolic -OH | Donor |

| Amide N-H | Donor |

| Amide C=O | Acceptor |

| Acetyl C=O | Acceptor |

Hydrophobic and π-Stacking Interactions

Non-polar interactions are essential for the binding affinity and specificity of small molecules. This compound contains two aromatic (phenyl) rings that are primary sites for such interactions.

Hydrophobic Interactions: The phenyl rings are non-polar and can interact favorably with hydrophobic pockets within a protein. These pockets are typically lined with amino acid residues that have non-polar side chains, such as valine, leucine, isoleucine, and phenylalanine. The expulsion of water molecules from these non-polar surfaces provides a thermodynamic driving force for binding.

π-Stacking Interactions: The delocalized π-electrons of the aromatic rings can interact with the π-systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in an enzyme's active site. These interactions can occur in several geometries, including face-to-face or edge-to-face arrangements, and contribute significantly to the binding energy of the ligand-protein complex. The specific conformation of the molecule would dictate the nature and extent of these π-stacking interactions.

Coordination with Metal Ions in Enzyme Active Sites

Many enzymes, known as metalloenzymes, require a metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in their active site for catalytic activity. Small molecules can inhibit these enzymes by coordinating with the metal ion, displacing a water molecule or a crucial amino acid residue.

The structure of this compound contains potential metal-coordinating sites. Specifically, the oxygen atoms of the phenolic hydroxyl group and the acetyl carbonyl group are positioned in a way that could allow them to act as a bidentate chelating ligand, forming a stable complex with a metal ion in an enzyme's active site. This chelation could effectively block the metal's catalytic function, leading to enzyme inhibition. For instance, in zinc-containing enzymes like carbonic anhydrases or matrix metalloproteinases, such coordination can be a primary mechanism of inhibition. However, confirmation of this mechanism for this compound would require experimental evidence from enzyme assays and structural studies.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 3 Acetyl 2 Hydroxyphenyl Benzamide Analogues

Role of the Benzamide (B126) Linker and Aromatic Rings in Biological Potency

The benzamide linker is a cornerstone of the molecular architecture of N-(3-acetyl-2-hydroxyphenyl)benzamide and its analogues, playing a pivotal role in their biological activity. This amide bond provides a critical structural scaffold that correctly orients the two aromatic rings, facilitating their interaction with biological targets. The planarity and rigidity of the amide bond are essential for maintaining the optimal conformation for binding. The hydrogen bonding capabilities of the N-H and C=O groups within the linker are also crucial for forming key interactions with amino acid residues in the binding sites of target proteins.

The aromatic rings themselves are fundamental to the biological potency of these compounds. They are involved in various non-covalent interactions that are vital for molecular recognition and binding affinity. These interactions include:

π-π stacking: The flat surfaces of the aromatic rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in the target protein.

Cation-π interactions: The electron-rich π-system of the aromatic rings can interact favorably with positively charged residues such as lysine (B10760008) and arginine.

Modifications to either the benzamide linker or the aromatic rings can significantly impact biological activity. For instance, altering the linker's length or flexibility can change the distance and orientation between the aromatic rings, potentially disrupting the optimal binding conformation. Similarly, substitutions on the aromatic rings can modulate their electronic and steric properties, thereby influencing their binding interactions.

Table 1: Key Interactions of the Benzamide Linker and Aromatic Rings

| Structural Feature | Type of Interaction | Importance in Biological Potency |

|---|---|---|

| Benzamide Linker | Hydrogen Bonding | Orients the molecule within the binding site and forms key interactions with target residues. |

| Rigidity | Maintains the optimal conformation for binding. | |

| Aromatic Rings | π-π Stacking | Enhances binding affinity through interactions with aromatic amino acid residues. |

| Hydrophobic Interactions | Facilitates binding to nonpolar pockets in the target protein. | |

| Cation-π Interactions | Contributes to binding affinity through interactions with positively charged residues. |

Impact of the Acetyl Group's Position and Chemical Nature on Activity and Specificity

The acetyl group is a significant contributor to the biological activity and specificity of this compound analogues. Its position on the hydroxyphenyl ring and its chemical nature are critical determinants of the molecule's interaction with its biological target.

The chemical nature of the acetyl group also plays a vital role. The carbonyl group's polarity and hydrogen bonding capacity are key to its function. Replacing the acetyl group with other substituents can have a profound impact on activity. For instance:

Replacement with a nitro group: A nitro group is a strong electron-withdrawing group and can also act as a hydrogen bond acceptor. However, its steric and electronic properties are different from an acetyl group, which would likely alter the binding mode and potency.

Replacement with a cyano group: A cyano group is another electron-withdrawing group that can act as a hydrogen bond acceptor. Its linear geometry, however, would significantly change the shape of the molecule in that region, impacting how it fits into the binding pocket.

Replacement with a smaller alkyl group (e.g., methyl): This would remove the hydrogen bond accepting carbonyl oxygen, likely leading to a significant loss of activity if this interaction is critical for binding.

These examples highlight that the acetyl group at the 3-position is not merely a simple substituent but a precisely positioned functional group that is likely optimized for interaction with the specific biological target.

Table 2: Predicted Impact of Acetyl Group Modifications on Activity

| Modification | Predicted Effect on Interaction | Predicted Impact on Activity |

|---|---|---|

| Positional Isomer (e.g., 4-acetyl) | Altered hydrogen bonding and hydrophobic interactions. | Likely decrease in potency or change in selectivity. |

| Replacement with Nitro Group | Different electronic and steric profile affecting binding. | Altered potency and/or selectivity. |

| Replacement with Cyano Group | Significant change in molecular shape and hydrogen bonding geometry. | Likely decrease in potency. |

| Replacement with Methyl Group | Loss of a key hydrogen bond acceptor. | Significant loss of potency. |

Significance of the Hydroxyl Group in Ortho and Meta Positions on Molecular Recognition and Binding Modes

The position of the hydroxyl group on the N-phenyl ring is a critical factor in the molecular recognition and binding modes of these benzamide analogues. The presence of a hydroxyl group in the ortho position (2-position), as in this compound, has profound implications for the molecule's conformation and its interactions with target proteins.

An ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen atom of the amide linker. This interaction has several important consequences:

Planarity and Rigidity: The intramolecular hydrogen bond locks the N-phenyl ring and the amide linker into a more planar and rigid conformation. This pre-organization of the molecule can reduce the entropic penalty of binding to a target, leading to higher affinity.

Enhanced Binding Affinity: The rigid conformation can be the optimal geometry for fitting into the binding site of a target protein. The hydrogen bond also ensures that the hydroxyl group is positioned to act as a hydrogen bond donor or acceptor with specific residues in the binding pocket.

Modulation of Physicochemical Properties: The intramolecular hydrogen bond can mask the polarity of the hydroxyl and amide groups, increasing the molecule's lipophilicity and its ability to cross cell membranes.

In contrast, a meta-hydroxyl group (3-position) is unable to form this intramolecular hydrogen bond with the amide linker. As a result, a meta-hydroxy analogue would be more flexible and would have different hydrogen bonding capabilities. The meta-hydroxyl group would be more available to form intermolecular hydrogen bonds with the solvent or with the target protein. While this could lead to potent interactions if the binding site has a complementary hydrogen bonding partner at that position, the lack of conformational constraint might result in a higher entropic cost of binding.

Table 3: Comparison of Ortho- and Meta-Hydroxyl Group Effects

| Feature | Ortho-Hydroxyl Group | Meta-Hydroxyl Group |

|---|---|---|

| Intramolecular Hydrogen Bonding | Forms a strong intramolecular hydrogen bond with the amide linker. | Cannot form an intramolecular hydrogen bond with the amide linker. |

| Conformation | More planar and rigid. | More flexible. |

| Binding Affinity | Often higher due to pre-organization and reduced entropic penalty. | Potentially lower due to higher conformational flexibility. |

| Molecular Recognition | The rigid conformation can be highly specific for a particular binding site. | May interact with a broader range of targets due to its flexibility. |

Influence of Substituents on Electronic and Steric Properties Governing Activity

The introduction of various substituents on the aromatic rings of this compound analogues can dramatically influence their biological activity by altering their electronic and steric properties. These modifications can fine-tune the molecule's interaction with its target, leading to enhanced potency, selectivity, or improved pharmacokinetic properties.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can modulate the electron density of the aromatic rings and the amide linker.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br), nitro (-NO2), and trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. This can enhance certain interactions, such as cation-π stacking, by making the π-system more electron-deficient. EWGs can also influence the acidity of nearby protons, potentially altering hydrogen bonding capabilities.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) and alkyl groups (-CH3) increase the electron density of the aromatic ring. This can strengthen π-π stacking interactions and can also influence the reactivity of the molecule.

The electronic effects of substituents are often quantified by the Hammett parameter (σ), which provides a measure of the electron-donating or electron-withdrawing ability of a substituent.

Steric Effects: The size and shape of a substituent, its steric bulk, play a crucial role in how the molecule fits into the binding site of a target protein.

Small Substituents: Small groups like fluorine or a methyl group may fit into small hydrophobic pockets, increasing binding affinity.

Bulky Substituents: Larger groups like a tert-butyl or a phenyl group may cause steric hindrance, preventing the molecule from binding effectively. However, in some cases, a bulky group may be beneficial if it can occupy a large, complementary pocket in the binding site.

The interplay between electronic and steric effects is complex and often synergistic. A small, electron-withdrawing fluorine atom, for example, can have a very different effect on activity than a large, electron-donating methoxy group, even if they are at the same position. Careful selection of substituents is therefore a key strategy in the optimization of this compound analogues as potent and selective biological agents.

Table 4: Examples of Substituent Effects on Activity

| Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |

|---|---|---|---|

| -F, -Cl, -Br | Electron-withdrawing | Small to moderate | Can enhance binding through halogen bonding and by fitting into small pockets. |

| -NO2 | Strongly electron-withdrawing | Moderate | Can form strong hydrogen bonds but may introduce toxicity concerns. |

| -CF3 | Strongly electron-withdrawing | Moderate | Can increase metabolic stability and lipophilicity. |

| -CH3 | Electron-donating | Small | Can fill small hydrophobic pockets and enhance binding. |

| -OCH3 | Electron-donating | Moderate | Can act as a hydrogen bond acceptor and increase metabolic stability. |

Stereoelectronic Effects and Conformational Preferences in Ligand-Target Interactions

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are critical in determining the conformational preferences of this compound analogues and their interactions with biological targets. These effects go beyond simple steric and electronic considerations and involve the stabilizing interactions between filled and empty orbitals.

One of the most important stereoelectronic effects in this class of molecules is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ bond) to an adjacent empty or partially filled non-bonding or anti-bonding orbital (like a p orbital or a π* orbital). These interactions can stabilize certain conformations over others. For example, the orientation of the acetyl group relative to the phenyl ring can be influenced by hyperconjugative interactions between the C-H bonds of the methyl group and the π-system of the ring.

The presence of the ortho-hydroxyl group introduces another layer of stereoelectronic control. As discussed previously, the intramolecular hydrogen bond between the hydroxyl group and the amide nitrogen is a powerful conformational constraint. This hydrogen bond is itself a stereoelectronic interaction, involving the overlap of the lone pair on the nitrogen with the σ* anti-bonding orbital of the O-H bond.

Table 5: Key Stereoelectronic Effects and Their Conformational Consequences

| Stereoelectronic Effect | Orbitals Involved | Conformational Consequence |

|---|---|---|

| Hyperconjugation | σ(C-H) → π*(aromatic ring) | Influences the preferred orientation of the acetyl group. |

| Amide Resonance | n(N) → π*(C=O) | Promotes planarity of the amide bond and the adjacent aromatic ring. |

| Intramolecular Hydrogen Bond | n(N) → σ*(O-H) | Locks the N-phenyl ring and the amide linker into a rigid, planar conformation. |

Computational and Theoretical Chemistry Applications to N 3 Acetyl 2 Hydroxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate electron distribution, molecular orbital energies, and conformational preferences, which are crucial for predicting reactivity and intermolecular interactions.

Electronic Structure Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of N-(3-acetyl-2-hydroxyphenyl)benzamide would provide a detailed picture of its electron density distribution, molecular orbitals, and electrostatic potential. This information is vital for understanding its reactivity and non-covalent interactions.

Key parameters that would be calculated in a DFT study include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive species. For this compound, the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be centered on the benzamide (B126) moiety.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be invaluable for predicting how the molecule interacts with other molecules, such as biological receptors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the strength of intramolecular hydrogen bonds, such as the one between the hydroxyl group and the acetyl group's carbonyl oxygen.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Conformational Analysis and Tautomerism

The three-dimensional structure of this compound is not rigid and can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically performed by systematically rotating key dihedral angles and calculating the energy of each resulting structure.

Furthermore, this compound can potentially exist in different tautomeric forms. The most likely tautomerism would involve the migration of the phenolic proton to the adjacent acetyl oxygen or the amide oxygen. Quantum chemical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. Understanding the predominant tautomeric form is crucial as different tautomers can exhibit distinct chemical and biological properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or a nucleic acid. These methods are instrumental in drug discovery and design.

Prediction of Ligand Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding energy.

For this compound, molecular docking could be used to predict its binding mode to various protein targets. The scoring functions used in docking algorithms provide an estimate of the binding affinity, which can be used to rank potential drug candidates.

Characterization of Protein-Ligand Interaction Energetics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the protein-ligand complex. MD simulations track the movements of atoms over time, allowing for the characterization of the energetics of the interaction in a more realistic, solvated environment.

By running MD simulations of the this compound-protein complex, it would be possible to:

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Identify the key amino acid residues involved in the binding.

Analyze the stability of the protein-ligand complex over time.

Table 2: Illustrative Data from a Hypothetical Molecular Docking and MD Simulation Study

| Parameter | Hypothetical Value | Significance |

| Docking Score | -8.5 kcal/mol | Estimated binding affinity. |

| Binding Free Energy (MM/GBSA) | -45.2 kcal/mol | More accurate prediction of binding affinity. |

| Key Interacting Residues | Tyr23, Leu56, Ser98 | Identifies the crucial amino acids for binding. |

Solvent Effects on Molecular Interactions

The presence of a solvent, particularly water in biological systems, can significantly influence molecular interactions. Computational methods can be used to model the effects of the solvent on the conformation of this compound and its interactions with other molecules.

Explicit solvent models, where individual solvent molecules are included in the simulation, provide a highly detailed picture but are computationally expensive. Implicit solvent models, which represent the solvent as a continuous medium, offer a less computationally intensive alternative. By performing simulations in different solvent models, it is possible to understand how the polarity and hydrogen-bonding properties of the solvent affect the stability of different conformers and the strength of protein-ligand interactions.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. For a compound like this compound, a pharmacophore model would be constructed based on the structures of known active molecules that are presumed to share a common binding site.

The process involves aligning a set of active compounds and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetyl group and the amide group.

Hydrogen Bond Donors (HBD): The hydroxyl group and the amide nitrogen.

Aromatic Rings (AR): The two phenyl rings.

A hypothetical pharmacophore model for this compound and its analogs could be developed to guide the design of new derivatives. For instance, a 3D pharmacophore model for N-benzyl benzamide derivatives as melanogenesis inhibitors was successfully developed, demonstrating the utility of this approach. nih.gov This model was built using local reactive descriptors and confirmed with docking studies, providing a clear three-dimensional representation of the ligand-receptor interactions. nih.gov Such a model for this compound could be used to screen virtual libraries of compounds to identify new potential drug candidates that fit the pharmacophoric requirements, thus streamlining the initial stages of drug discovery. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Group | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor | Acetyl Carbonyl | Interaction with donor groups on the receptor |

| Hydrogen Bond Acceptor | Amide Carbonyl | Interaction with donor groups on the receptor |

| Hydrogen Bond Donor | Hydroxyl Group | Interaction with acceptor groups on the receptor |

| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor groups on the receptor |

| Aromatic Ring | Hydroxyphenyl Ring | π-π stacking or hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular properties affect activity, QSAR models can predict the potency of newly designed molecules.

For a series of this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be classified into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for electrostatic and covalent interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which governs the molecule's ability to cross cell membranes.

Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. QSAR studies on other benzamide series have successfully identified key determinants of their biological activity. For example, a QSAR analysis of 6-methoxybenzamides as dopamine (B1211576) D2 antagonists revealed the significant influence of substituents at the 3-position and the stereochemistry of the side chain on their binding affinity. nih.gov Similarly, QSAR studies on 3-nitro-2,4,6-trihydroxy benzamide derivatives as photosynthetic electron transport inhibitors highlighted the importance of electronic parameters in their activity. researchgate.net

A hypothetical QSAR model for this compound derivatives might take the following form:

pIC₅₀ = c₀ + c₁(logP) + c₂(HOMO) + c₃(Molecular Volume) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (cᵢ) indicate the positive or negative contribution of each descriptor to the biological activity. Such a model would be invaluable for prioritizing the synthesis of new derivatives with predicted high potency.

Table 2: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Governs electrostatic interactions and reactivity |

| Steric | Molecular Weight, Molar Refractivity | Influences binding pocket fit and accessibility |

| Hydrophobic | LogP, Topological Polar Surface Area (TPSA) | Affects membrane permeability and solubility |

Advanced Computational Techniques for Intermolecular Contacts and Energy Frameworks

To gain a deeper understanding of the binding mode of this compound with its potential biological targets, advanced computational techniques can be employed to analyze intermolecular contacts and calculate interaction energies. These methods provide a detailed picture of the forces that stabilize the ligand-receptor complex.

Analysis of intermolecular contacts often involves examining the crystal structure of the compound or a docked pose within a receptor's active site. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions. This method maps the electron distribution of a molecule within a crystal, highlighting regions involved in different types of contacts, such as hydrogen bonds and van der Waals forces. For instance, in the crystal packing of related sulfonamide derivatives, a combination of intramolecular hydrogen bonds, C-H···O, and C-H···π interactions were found to be crucial for forming 2D supramolecular structures. mdpi.com The this compound molecule possesses functional groups capable of forming strong intramolecular hydrogen bonds between the phenolic hydroxyl group and the acetyl carbonyl oxygen, which would influence its conformation and interaction with a receptor.

These advanced computational approaches provide a detailed and quantitative understanding of the molecular recognition process, guiding the rational design of this compound derivatives with improved binding affinity and selectivity.

Table 3: Common Intermolecular Interactions and Their Energetics

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 3 - 10 |

| π-π Stacking | Noncovalent interactions between aromatic rings. | 1 - 5 |

| C-H···π Interaction | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | 0.5 - 2.5 |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | 0.5 - 1.5 |

Pre Clinical Biological Research Paradigms Utilizing N 3 Acetyl 2 Hydroxyphenyl Benzamide and Its Derivatives

In Vitro Cellular Assay Systems

In vitro cellular assays serve as a primary platform for the initial screening and characterization of the biological effects of N-(3-acetyl-2-hydroxyphenyl)benzamide and its derivatives at a cellular level. These assays provide crucial preliminary data on the compound's potential as a therapeutic agent.

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The anti-proliferative and cytotoxic potential of benzamide (B126) and salicylamide derivatives has been investigated against a variety of cancer cell lines. While direct studies on this compound are limited, research on structurally related compounds provides insights into the potential anti-cancer activities of this chemical class. For instance, various N-phenylbenzamide derivatives have demonstrated cytotoxic effects against lung, cervical, and breast cancer cell lines frontiersin.org. The presence of electron-withdrawing groups on the salicylanilide scaffold has been associated with cytotoxic or cytostatic activity in different cancer cell types nih.gov.

One study on novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives reported significant anti-proliferative activity against colon and breast cancer cell lines nih.gov. For example, certain derivatives exhibited potent activity against Caco-2, HCT-116, MDA-MB-231, and MCF-7 cell lines with GI50 values in the low micromolar range nih.gov. Another study on imidazole-based N-phenylbenzamide derivatives also showed good activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM for the most active compounds frontiersin.org.

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value (µM) |

|---|---|---|---|

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative | Caco-2 (Colon) | GI50 | 3.3 |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative | HCT-116 (Colon) | GI50 | 5.9 |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative | MDA-MB-231 (Breast) | GI50 | 10.7 |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivative | MCF-7 (Breast) | GI50 | 5.8 |

| Imidazole-based N-phenylbenzamide derivative | A549 (Lung) | IC50 | 7.5 |

| Imidazole-based N-phenylbenzamide derivative | HeLa (Cervical) | IC50 | 9.3 |

| Imidazole-based N-phenylbenzamide derivative | MCF-7 (Breast) | IC50 | 8.9 |

Antioxidant Efficacy Assessments

The antioxidant potential of phenolic compounds is a well-established area of research. The 2-hydroxybenzamide (salicylamide) structure within this compound suggests that it may possess radical scavenging properties. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed to evaluate such activity.

Studies on salicylamide derivatives have confirmed their antioxidant capabilities. For instance, certain salicylic acid-salicylamide hybrid derivatives displayed IC50 values between 40.76 and 49.50 µg/mL in a DPPH scavenging assay researchgate.net. Another study reported that while salicylic acid itself had no antiradical activity, salicylamide demonstrated an ability to scavenge free radicals, although to a lesser extent than some of its conjugates researchgate.net. The antioxidant properties of salicylate derivatives are thought to potentially contribute to their anti-inflammatory activity nih.gov.

| Compound Class | Assay | Activity Metric | Reported Value |

|---|---|---|---|

| Salicylic acid-salicylamide hybrid | DPPH Radical Scavenging | IC50 | 40.76 - 49.50 µg/mL |

| Salicylamide | ABTS Radical Scavenging | TEAC | 0.39 |

| Salicylic Acid | ABTS Radical Scavenging | No antiradical activity reported |

Evaluation of Enzyme Activity Modulation in Cellular Contexts

The ability of this compound and its analogs to modulate the activity of various enzymes is another area of significant research interest. The benzamide and salicylamide scaffolds are known to interact with a range of enzymatic targets.

For example, a study on new salicylic acid-salicylamide hybrids showed inhibitory activity against acetylcholinesterase (AChE), with inhibition ranging from 6 ± 2% to 54 ± 3% at a 100 µg/mL concentration researchgate.net. Structure-activity relationship studies on benzamide and picolinamide derivatives have also demonstrated their potential as acetylcholinesterase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range nih.gov. Furthermore, novel salicylanilide analogues have been evaluated for their inhibitory activity on polyphenoloxidase (PPO), with some derivatives showing potent inhibition with IC50 values as low as 0.21 ± 0.19 mM doi.org. The inhibition of histone deacetylases (HDACs) is another area where benzamide derivatives have shown promise nih.gov.

| Compound Class | Enzyme Target | Activity Metric | Reported Value |

|---|---|---|---|

| Salicylic acid-salicylamide hybrid | Acetylcholinesterase (AChE) | % Inhibition at 100 µg/mL | 6 ± 2 to 54 ± 3 |

| Picolinamide derivative | Acetylcholinesterase (AChE) | IC50 | 2.49 ± 0.19 µM |

| Salicylanilide analogue | Polyphenoloxidase (PPO) | IC50 | 0.21 ± 0.19 mM |

| Benzamide derivative | Histone Deacetylase (HDAC) 1, 2, 3 | % Inhibition at 10 µM | >50% |

Antimicrobial Activity Spectrum Studies

The investigation into the antimicrobial properties of this compound and its derivatives is driven by the urgent need for new agents to combat drug-resistant pathogens. The salicylamide scaffold, in particular, has a history of use in antimicrobial agents.

Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis)

Derivatives of salicylamide and benzamide have demonstrated significant activity against a range of Gram-positive bacteria. Studies on various salicylamide derivatives have reported potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. For instance, certain derivatives showed high biological activity against S. aureus with Minimum Inhibitory Concentrations (MICs) as low as ≤0.03 μmol/L nih.gov.

In another study, sulfonamide derivatives of N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid showed strong inhibition against clinical isolates of S. aureus nih.govnih.gov. The antimicrobial activity of salicylamide itself has been investigated, with one study reporting MICs ranging from 8 to 32 μg/ml against 40 different antibiotic-resistant strains of Neisseria gonorrhoeae nih.gov.

| Compound Class | Bacterial Strain | Activity Metric | Reported Value |

|---|---|---|---|

| Salicylamide derivative | Staphylococcus aureus | MIC | ≤0.03 µmol/L |

| Salicylamide derivative | Methicillin-resistant S. aureus (MRSA) | MIC | ≤0.03 µmol/L |

| Sulfonamide derivative | S. aureus (clinical isolates) | Strong inhibition observed | |

| Salicylamide | Neisseria gonorrhoeae (antibiotic-resistant) | MIC | 8 - 32 µg/ml |

Efficacy against Gram-Negative Bacterial Strains (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

The efficacy of salicylamide and benzamide derivatives against Gram-negative bacteria is also an area of active investigation, though they often show greater potency against Gram-positive strains. Nevertheless, some derivatives have demonstrated activity against Gram-negative pathogens.

| Compound Class | Bacterial Strain | Activity Metric | Reported Value |

|---|---|---|---|

| Salicylamide derivative | Pasteurella multocida | MIC | ≤0.03 µmol/L |

| Benzamide derivative | Klebsiella pneumoniae | Screening performed | |

| Benzamide derivative | Pseudomonas aeruginosa | Screening performed | |

| Salicylamide derivative | Desulfovibrio piger Vib-7 | MIC | 0.22 - 0.35 µM |

| Salicylamide derivative | Desulfomicrobium sp. Rod-9 | MIC | 0.27 - 8.52 µM |

Anti-mycobacterial Activity (e.g., Mycobacterium tuberculosis)

Derivatives of benzamide have been the subject of numerous studies for their potential to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research into N-alkyl nitrobenzamides, which are structurally related to the broader benzamide class, has identified compounds with significant antimycobacterial efficacy. These derivatives are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mtb and a key antitubercular target.

In one study, a series of N-alkyl nitrobenzamides were synthesized and evaluated for their in vitro activity. The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were found to be the most active. Within these series, compounds with intermediate lipophilicity demonstrated the most potent activity, with minimum inhibitory concentrations (MIC) as low as 16 ng/mL. Furthermore, in an ex vivo macrophage model of infection, derivatives with alkyl chain lengths of six and twelve carbons showed activity profiles comparable to the first-line anti-tuberculosis drug, isoniazid. These findings suggest that DprE1 is a likely target for these compounds, a hypothesis supported by docking studies showing a similar fit of the active compounds to the DprE1 binding pocket as known inhibitors.

Another area of investigation has been on (3-benzyl-5-hydroxyphenyl)carbamates, which have demonstrated good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant strains, with MIC values ranging from 0.625 to 6.25 µg/mL. nih.gov

The following table summarizes the anti-mycobacterial activity of selected benzamide derivatives against M. tuberculosis.

| Compound Series | Target Organism | Key Findings | MIC Values |

| N-alkyl nitrobenzamides | M. tuberculosis | 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were most active. | As low as 16 ng/mL |

| (3-benzyl-5-hydroxyphenyl)carbamates | M. tuberculosis H37Ra, H37Rv, MDR-TB | Good inhibitory activity observed. | 0.625–6.25 µg/mL nih.gov |

Antifungal and Antiprotozoal Investigations (e.g., Candida albicans, Plasmodium falciparum, Trypanosoma, Leishmania)

The therapeutic potential of this compound and its derivatives extends beyond antibacterial activity, with research exploring their efficacy against various fungal and protozoal pathogens.

In the realm of antifungal research, novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested against phytopathogenic fungi and the common yeast Saccharomyces cerevisiae. In these studies, S. cerevisiae was found to be slightly more sensitive than the filamentous fungi. The parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, and one of its hydrazone derivatives demonstrated the strongest inhibition against S. cerevisiae, with a Minimum Inhibitory Concentration (MIC) of 0.3125 g/L. The parent compound also showed activity against Fusarium oxysporum and Sclerotinia sclerotiorum with an MIC of 0.625 g/L. researchgate.net

The table below presents a summary of the antifungal and antiprotozoal activities of related benzamide and other heterocyclic derivatives.

| Compound/Derivative | Target Organism | Activity | MIC/IC50 Values |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | Strong inhibition | 0.3125 g/L researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | Active | 0.625 g/L researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | Active | 0.625 g/L researchgate.net |

| 2-phenylbenzofurans | Trypanosoma brucei rhodesiense | Comparable to pentamidine and melarsoprol nih.gov | Not Specified |

| 2-phenylbenzofurans | Plasmodium falciparum | More active than pentamidine nih.gov | Not Specified |

| 2-phenylbenzofurans | Leishmania donovani | More active than pentamidine nih.gov | Not Specified |

In Vivo Pre-clinical Efficacy Evaluation

The translation of in vitro activity to in vivo efficacy is a critical step in the drug development process. Pre-clinical studies in relevant animal models provide the first indication of a compound's potential as a therapeutic agent.

Proof-of-Concept Studies in Relevant Animal Models (e.g., specific disease models, excluding human clinical trials)

While in vivo data for this compound is limited, studies on structurally related compounds offer valuable insights. For instance, a derivative from the (3-benzyl-5-hydroxyphenyl)carbamate series exhibited potent in vivo inhibitory activity in a mouse model of M. tuberculosis infection when administered orally. nih.gov

In the context of antiprotozoal research, several 2-phenylbenzofuran derivatives have demonstrated excellent in vivo efficacy in an acute mouse model of trypanosomiasis. Fourteen of the tested compounds cured 3 out of 4 or 4 out of 4 animals. nih.gov

These findings, although not directly on the target compound, suggest that the broader benzamide and related heterocyclic scaffolds are capable of exhibiting significant in vivo activity and warrant further investigation.

Pharmacodynamic Endpoint Measurements in Experimental Systems

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body. For antimicrobial agents, key pharmacodynamic endpoints often include the rate and extent of microbial killing.

For the N-alkyl nitrobenzamide series of antitubercular compounds, a likely mechanism of action is the inhibition of the DprE1 enzyme. Therefore, a relevant pharmacodynamic endpoint in an experimental system would be the measurement of DprE1 activity in M. tuberculosis following exposure to the compounds. A dose-dependent decrease in enzyme activity would provide evidence of target engagement and help to establish a relationship between drug concentration and its pharmacological effect.

Similarly, if a compound is found to disrupt the cell wall of a fungus, as has been suggested for some antifungal agents, pharmacodynamic endpoints could include measuring the release of cellular components or observing structural changes in the fungal cell wall using electron microscopy. These measurements would provide a quantitative assessment of the drug's effect on the pathogen.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-acetyl-2-hydroxyphenyl)benzamide, and how are reaction conditions optimized?

- Answer: The compound is typically synthesized via condensation reactions between substituted amines and acyl chlorides. For example, analogous benzamide derivatives are prepared using N-Boc-protected aminoacetaldehyde and acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in the presence of reducing agents like NaCNBH₃, followed by deprotection with HCl . Reaction optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and temperature (4°C to room temperature) to minimize side products. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming molecular structure, with key signals including aromatic protons (δ 7.3–8.3 ppm) and acetyl/methyl groups (δ 2.1–2.5 ppm). Mass spectrometry (ESI-MS) verifies molecular weight, while UV-Vis spectroscopy identifies chromophores (e.g., nitro or acetyl groups). Discrepancies in data (e.g., unexpected splitting in NMR) are resolved by comparing experimental results with computational predictions or repeating measurements under standardized conditions .

Q. How are crystallization conditions optimized for X-ray diffraction studies of this compound?

- Answer: Crystallization is achieved via slow evaporation using polar solvents (e.g., ethanol/water mixtures). The SHELX suite is used for structure refinement, with SHELXL handling small-molecule refinement and ORTEP-3 generating graphical representations of thermal ellipsoids. High-resolution data (>1.0 Å) and twinning analysis ensure accurate determination of bond lengths and angles .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina predict the biological interactions of this compound?

- Answer: AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to model ligand-receptor binding. For this compound, grid maps are generated around target proteins (e.g., Trypanosoma brucei enzymes) to calculate binding affinities. Multithreading accelerates docking simulations, and clustering analysis identifies dominant binding modes. Results are validated via in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies reconcile conflicting biological activity data in structure-activity relationship (SAR) studies of benzamide derivatives?

- Answer: SAR contradictions (e.g., varying potency against similar targets) are addressed by analyzing substituent effects. For example, N-alkyl vs. N-aryl groups significantly alter lipophilicity and steric hindrance, impacting target binding. In vitro/in vivo discrepancies may arise from metabolic stability differences, requiring pharmacokinetic profiling (e.g., microsomal assays). Computational QSAR models further rationalize activity trends .

Q. How are high-throughput crystallography pipelines applied to study polymorphic forms of this compound?

- Answer: Automated pipelines using SHELXC/D/E enable rapid phase determination for multiple crystals. High-throughput screening identifies polymorphs by varying crystallization solvents and temperatures. Diffraction data are processed with WinGX, and hydrogen-bonding networks are analyzed to predict stability. Conflicting unit-cell parameters are resolved via repeated data collection at synchrotron facilities .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational docking predictions and experimental binding assays?

- Answer: Discrepancies often stem from force field limitations or solvation effects. Solutions include:

- Re-docking with explicit water molecules.

- Using molecular dynamics simulations to account for protein flexibility.

- Validating docking poses with mutagenesis studies (e.g., alanine scanning) .

Q. What experimental controls are critical when interpreting conflicting NMR spectra of synthetic intermediates?

- Answer: Key controls:

- Spiking experiments with authentic standards to confirm peak assignments.

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).

- DEPT-135 and HSQC spectra to distinguish CH₂/CH₃ groups and resolve overlapping signals .

Methodological Tables

Table 1. Key Software for Structural Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| AutoDock Vina | Molecular docking | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| WinGX | Crystallography data processing |

Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 4°C → RT (gradual) | Reduces side reactions |

| Stoichiometry | 1:1.1 (amine:acyl chloride) | Ensures complete reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.